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Compound of Interest

Compound Name: cis-Anethole

Cat. No.: B1224065 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-

anethole, also known as cis-anethole. It is intended for researchers, scientists, and

professionals in drug development who are utilizing this compound in their work. The guide

details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside the experimental protocols for acquiring such spectra.

Data Presentation
The following sections summarize the key spectroscopic data for (Z)-anethole in a structured

format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (Z)-anethole.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Anethole
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~7.2-7.3 Multiplet - 2H
Ar-H (ortho to

propenyl)

~6.8-6.9 Multiplet - 2H
Ar-H (ortho to

methoxy)

6.48
Doublet of

quartets (dq)

J = 11.6 Hz, 1.8

Hz
1H =CH-Ar

5.77
Doublet of

quartets (dq)

J = 11.5 Hz, 7.1

Hz
1H =CH-Me

3.85 Singlet - 3H -OCH₃

1.96
Doublet of

doublets (dd)

J = 7.1 Hz, 1.8

Hz
3H =CH-CH₃
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Note: The

aromatic proton

signals are often

obscured or

overlapped in

mixtures with the

(E)-isomer. The

values presented

are based on

typical aromatic

shifts for similar

structures and

partial data. Full

spectral data for

the aromatic

region of pure

(Z)-anethole is

not consistently

available in

literature.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Anethole
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Chemical Shift (δ) ppm Carbon Type Assignment

158.4 Quaternary C-OCH₃

131.2 Quaternary C-CH=CH

129.9 CH Ar-CH (ortho to propenyl)

128.8 CH =CH-Ar

123.5 CH =CH-Me

113.5 CH Ar-CH (ortho to methoxy)

55.2 CH₃ -OCH₃

14.5 CH₃ =CH-CH₃

Note: Data is derived from

spectra of (Z)-anethole, though

minor variations may exist

based on solvent and

concentration.

IR spectroscopy identifies functional groups within a molecule based on their vibrational

frequencies.

Table 3: IR Spectroscopic Data for (Z)-Anethole

Wavenumber (cm⁻¹) Intensity Assignment

3013 Medium Aromatic C-H Stretch

2932, 2835 Medium-Strong Alkyl C-H Stretch

1604, 1508 Strong Aromatic C=C Bending

1246 Strong Aryl-O (Ether) Stretch

837 Strong para-substituted C-H Bend

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for (Z)-Anethole (Electron Ionization)

m/z Relative Intensity (%) Assignment

148 100 [M]⁺ (Molecular Ion)

147 45 [M-H]⁺

133 25 [M-CH₃]⁺

117 28 [M-OCH₂-H]⁺

105 20 [M-C₃H₇]⁺ or [C₇H₅O]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Sample Preparation: Dissolve 5-10 mg of purified (Z)-anethole in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved and the solution is homogeneous.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Set a spectral width of approximately 12-16 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak as a reference.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 200-220 ppm.

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Process the data similarly to the ¹H spectrum, referencing the solvent peak.

Sample Preparation: As (Z)-anethole is a liquid at room temperature, no special preparation

is needed for ATR-IR.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Place a single drop of (Z)-anethole directly onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
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After acquisition, clean the ATR crystal thoroughly.

Sample Preparation: Prepare a dilute solution of (Z)-anethole (e.g., 1 mg/mL) in a volatile

organic solvent such as hexane or dichloromethane.

Gas Chromatography (GC) Setup:

Inject 1 µL of the prepared solution into the GC system equipped with a suitable capillary

column (e.g., RTX-5MS).

Set the injector temperature to 250°C.

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a

higher temperature (e.g., 280-300°C) to ensure separation from any impurities.

Mass Spectrometry (MS) Setup:

Couple the GC outlet to an electron ionization (EI) mass spectrometer.

Set the ion source temperature to approximately 220-230°C.

Use a standard electron energy of 70 eV for ionization.

Acquire mass spectra over a range of m/z 40-350. The spectrum corresponding to the GC

peak of (Z)-anethole is then analyzed.

Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the structural relationships of

(Z)-anethole's spectroscopic signatures.
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Diagram 1: General Spectroscopic Analysis Workflow
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Caption: Diagram 1: General Spectroscopic Analysis Workflow.
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Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole
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Caption: Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of (Z)-
Anethole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224065#z-anethole-spectroscopic-data-analysis-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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